Cas no 2138076-87-4 (5-(furan-3-yl)-2-propylaniline)

5-(furan-3-yl)-2-propylaniline 化学的及び物理的性質
名前と識別子
-
- 5-(furan-3-yl)-2-propylaniline
- EN300-1142367
- 2138076-87-4
-
- インチ: 1S/C13H15NO/c1-2-3-10-4-5-11(8-13(10)14)12-6-7-15-9-12/h4-9H,2-3,14H2,1H3
- InChIKey: BWTAOKYCPROOOA-UHFFFAOYSA-N
- ほほえんだ: O1C=CC(=C1)C1C=CC(=C(C=1)N)CCC
計算された属性
- せいみつぶんしりょう: 201.115364102g/mol
- どういたいしつりょう: 201.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
5-(furan-3-yl)-2-propylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1142367-1.0g |
5-(furan-3-yl)-2-propylaniline |
2138076-87-4 | 1g |
$743.0 | 2023-06-09 | ||
Enamine | EN300-1142367-5.0g |
5-(furan-3-yl)-2-propylaniline |
2138076-87-4 | 5g |
$2152.0 | 2023-06-09 | ||
Enamine | EN300-1142367-10.0g |
5-(furan-3-yl)-2-propylaniline |
2138076-87-4 | 10g |
$3191.0 | 2023-06-09 | ||
Enamine | EN300-1142367-10g |
5-(furan-3-yl)-2-propylaniline |
2138076-87-4 | 95% | 10g |
$3191.0 | 2023-10-26 | |
Enamine | EN300-1142367-0.5g |
5-(furan-3-yl)-2-propylaniline |
2138076-87-4 | 95% | 0.5g |
$713.0 | 2023-10-26 | |
Enamine | EN300-1142367-0.25g |
5-(furan-3-yl)-2-propylaniline |
2138076-87-4 | 95% | 0.25g |
$683.0 | 2023-10-26 | |
Enamine | EN300-1142367-0.05g |
5-(furan-3-yl)-2-propylaniline |
2138076-87-4 | 95% | 0.05g |
$624.0 | 2023-10-26 | |
Enamine | EN300-1142367-5g |
5-(furan-3-yl)-2-propylaniline |
2138076-87-4 | 95% | 5g |
$2152.0 | 2023-10-26 | |
Enamine | EN300-1142367-1g |
5-(furan-3-yl)-2-propylaniline |
2138076-87-4 | 95% | 1g |
$743.0 | 2023-10-26 | |
Enamine | EN300-1142367-2.5g |
5-(furan-3-yl)-2-propylaniline |
2138076-87-4 | 95% | 2.5g |
$1454.0 | 2023-10-26 |
5-(furan-3-yl)-2-propylaniline 関連文献
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
5-(furan-3-yl)-2-propylanilineに関する追加情報
Introduction to 5-(furan-3-yl)-2-propylaniline (CAS No. 2138076-87-4)
5-(furan-3-yl)-2-propylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 2138076-87-4, is a significant organic compound that has garnered attention in the field of pharmaceutical and chemical research. This compound, featuring a fused heterocyclic system with aniline and propyl substituents, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in medicinal chemistry and material science.
The molecular structure of 5-(furan-3-yl)-2-propylaniline consists of a furan ring linked to an aniline moiety through a propyl chain. This configuration imparts distinct electronic and steric characteristics, which are critical for its reactivity and potential biological activity. The presence of the furan ring enhances the compound's ability to interact with biological targets, while the aniline group provides a basic nitrogen atom that can participate in hydrogen bonding and coordination interactions.
In recent years, there has been growing interest in exploring the pharmacological potential of 5-(furan-3-yl)-2-propylaniline. Its structural features suggest that it may exhibit properties relevant to various therapeutic areas, including anti-inflammatory, analgesic, and antimicrobial effects. Preliminary studies have indicated that this compound can modulate key biological pathways by interacting with enzymes and receptors involved in disease mechanisms.
One of the most compelling aspects of 5-(furan-3-yl)-2-propylaniline is its versatility in chemical synthesis. The compound serves as a versatile intermediate in the development of more complex molecules, allowing researchers to design novel derivatives with enhanced specificity and efficacy. Its reactivity with various functional groups makes it an attractive building block for constructing pharmacophores that target specific biological pathways.
Recent advancements in computational chemistry have further highlighted the potential of 5-(furan-3-yl)-2-propylaniline. Molecular modeling studies have demonstrated its ability to bind effectively to certain protein targets, suggesting possible applications in drug discovery. These simulations have provided valuable insights into the compound's binding affinity and mode of interaction, which are crucial for optimizing its pharmacological properties.
The synthesis of 5-(furan-3-yl)-2-propylaniline involves multi-step organic reactions that require precise control over reaction conditions. Researchers have developed efficient synthetic routes that minimize side products and maximize yield. These methods often involve palladium-catalyzed cross-coupling reactions, which are well-suited for constructing the complex fused ring system present in this compound.
From a material science perspective, 5-(furan-3-yl)-2-propylaniline has shown promise in the development of advanced materials. Its ability to form stable complexes with metal ions makes it useful in catalytic applications and as a ligand for metal-based drugs. Additionally, its aromatic structure suggests potential applications in organic electronics, where such compounds can contribute to the development of new conductive materials.
The biological activity of 5-(furan-3-yl)-2-propylaniline has been further investigated through in vitro and in vivo studies. These experiments have revealed its potential as a lead compound for drug development, particularly in the treatment of inflammatory diseases and neurological disorders. The compound's ability to inhibit key enzymes involved in inflammation has been particularly noteworthy, making it a candidate for further clinical investigation.
In conclusion, 5-(furan-3-yl)-2-propylaniline (CAS No. 2138076-87-4) is a multifaceted compound with significant potential in pharmaceuticals and material science. Its unique structural features, combined with its reactivity and biological activity, make it a valuable asset for researchers seeking to develop new therapeutic agents and advanced materials. As research continues to uncover new applications for this compound, its importance is likely to grow further.
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